molecular formula C14H8F4O3 B6365302 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261558-30-8

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6365302
CAS No.: 1261558-30-8
M. Wt: 300.20 g/mol
InChI Key: BCYPDLMZHICJOZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O3. It is a substituted benzoic acid derivative, characterized by the presence of both fluoro and trifluoromethoxy groups on the benzene ring.

Properties

IUPAC Name

4-fluoro-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-9-4-5-11(13(19)20)12(7-9)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYPDLMZHICJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681366
Record name 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261558-30-8
Record name 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid typically involves the introduction of fluoro and trifluoromethoxy groups onto a benzoic acid scaffold. One common method involves the use of fluorination reagents and trifluoromethoxy precursors under controlled conditions. For example, the reaction can be carried out using a fluorinating agent such as Selectfluor in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, esterification, and hydrolysis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but lacks the trifluoromethoxy group.

    2-Fluoro-3-(trifluoromethyl)benzoic acid: Another related compound with different substitution patterns

Uniqueness

4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups, which confer distinct chemical and biological properties.

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